2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl group, and a pyrazoloquinoline core
Mechanism of Action
Target of Action
AKOS021829643, also known as F3406-2996, is a novel small-molecule inhibitor that primarily targets the Lymphocytic Choriomeningitis Virus (LCMV) . The compound specifically interferes with the LCMV glycoprotein GP2 , which is critical for the virus’s entry into host cells .
Mode of Action
F3406-2996 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to affect the SSP–GP2 subunit interface of the LASV glycoprotein, thereby blocking pH-dependent viral fusion .
Biochemical Pathways
The primary biochemical pathway affected by F3406-2996 is the viral entry pathway of LCMV. By inhibiting the pH-dependent fusion mediated by the LCMV glycoprotein GP2, F3406-2996 prevents the virus from entering host cells and initiating replication . This disruption of the viral life cycle effectively inhibits the multiplication of the virus.
Result of Action
The primary result of F3406-2996’s action is the inhibition of LCMV multiplication. By preventing the virus from entering host cells, the compound effectively stops the virus from replicating and spreading . This can help to limit the severity of an LCMV infection and may contribute to the clearance of the virus from the body.
Action Environment
The efficacy and stability of F3406-2996 are likely to be influenced by various environmental factors, including the pH of the endosome compartment where it interacts with the LCMV glycoprotein GP2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazoloquinoline skeleton.
Introduction of the chlorophenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the methoxypropyl group: This step involves nucleophilic substitution reactions to introduce the methoxypropyl moiety.
Formation of the carboxamide group: This is typically done through amidation reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on biological systems.
Industrial Processes: The compound is explored for its potential use in industrial processes, including catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5,7-dimethoxyquinolin-4-yl phenyl bis (2-chloroethyl) phosphoramidate
- 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
- Spirocyclic pyrazolone-pyrrolo[4,3,2-de]quinoline structures
Uniqueness
2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups and its pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-29-10-2-9-23-20(27)13-3-8-18-16(11-13)19-17(12-24-18)21(28)26(25-19)15-6-4-14(22)5-7-15/h3-8,11-12,25H,2,9-10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZYVYLJFSERAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.